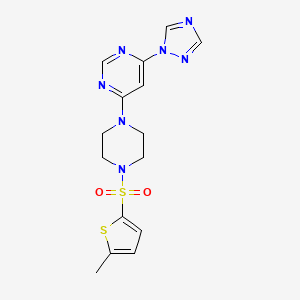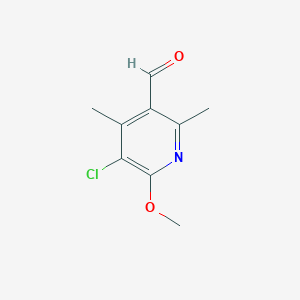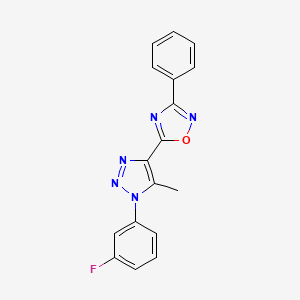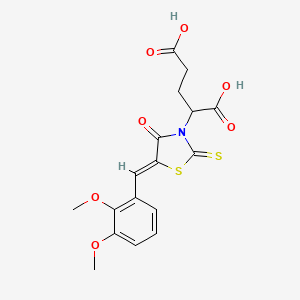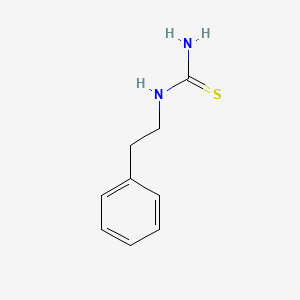
2-Phenylethylthiourea
Vue d'ensemble
Description
2-Phenylethylthiourea is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 . It is a powder at room temperature and has a melting point between 136-140°C . The IUPAC name for this compound is N-(2-phenylethyl)thiourea .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature and has a melting point between 136-140°C . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Stress Response in Plants
2-Phenylethylthiourea plays a role in plant responses to environmental stress. In a study by Wang et al. (2018), the compound 2-(2-phenylethyl)chromones, closely related to this compound, was found to accumulate in response to salt stress in Aquilaria sinensis calli. This suggests its involvement in the plant's adaptation mechanisms to adverse conditions (Wang et al., 2018).
Biotechnological Production and Applications
This compound derivatives, such as 2-phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA), are valued for their flavoring properties and are used in various industries. Martínez-Avila et al. (2018) discussed biotechnological approaches for producing these compounds, highlighting their application in perfumes, pharmaceuticals, and personal care products (Martínez-Avila et al., 2018). Additionally, Kuo et al. (2014) explored a solvent-free system for enzymatic synthesis of 2-phenylethyl acetate, which is widely used in food, perfumes, and household products (Kuo et al., 2014).
Environmental Fate and Impact
Understanding the environmental fate of phenylurea herbicides, which may include compounds structurally similar to this compound, is crucial. Hussain et al. (2015) reviewed the biotic and abiotic processes governing the fate of these herbicides in soils, indicating the importance of biodegradation in natural attenuation (Hussain et al., 2015).
Neuroprotective Activities
Compounds related to this compound have been studied for their neuroprotective effects. Yang et al. (2012) identified 2-(2-phenylethyl)chromones with significant neuroprotective activities against neurotoxicity in cell models, suggesting potential therapeutic applications (Yang et al., 2012).
Influence on Yeast Respiration
2-Phenylethylamine, a compound related to this compound, has been studied for its impact on yeast respiration. Phillips and Macreadie (2018) explored the effects of 2-phenylethylamine on various yeast strains, indicating its capacity to cause toxicity through oxidative stress (Phillips & Macreadie, 2018).
Pharmaceutical Research
In the field of pharmaceutical research, this compound derivatives like Phenethylthiazolylthiourea (PETT) have been explored as HIV-1 reverse transcriptase inhibitors. Cantrell et al. (1996) discussed the synthesis and structure-activity relationship studies of PETT analogs, highlighting their potential in AIDS treatment (Cantrell et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVGPHQYOCKLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-00-5 | |
| Record name | (2-phenylethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

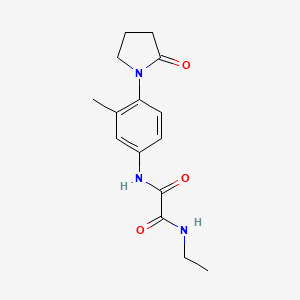
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2642388.png)
![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)
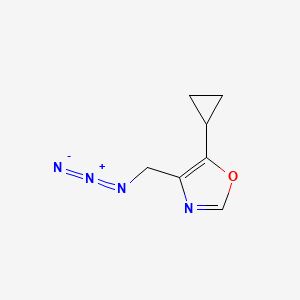
![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)

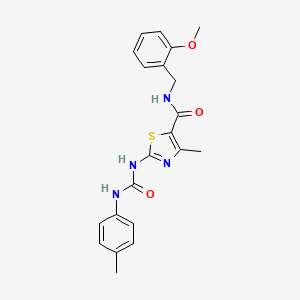
![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)

